molecular formula C10H20OSi B2558036 7-(Trimethylsilyl)hept-6-yn-2-ol CAS No. 176502-41-3

7-(Trimethylsilyl)hept-6-yn-2-ol

Cat. No.: B2558036
CAS No.: 176502-41-3
M. Wt: 184.354
InChI Key: JPUNKAMJCLYLOS-UHFFFAOYSA-N
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Description

7-(Trimethylsilyl)hept-6-yn-2-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-6-yn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-6-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-6-yne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-(Trimethylsilyl)hept-6-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products Formed:

    Oxidation: Formation of hept-6-yn-2-one or hept-6-yn-2-al.

    Reduction: Formation of hept-6-en-2-ol or heptane-2-ol.

    Substitution: Formation of various functionalized hept-6-yn-2-ol derivatives.

Scientific Research Applications

Chemistry: 7-(Trimethylsilyl)hept-6-yn-2-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.

Biology: The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals, serving as an intermediate in the development of drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is employed in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Trimethylsilyl)hept-6-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and protection to the alkyne moiety, allowing selective reactions to occur at the hydroxyl group or other positions on the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

    7-(Trimethylsilyl)hept-6-yn-1-ol: Similar structure but with the hydroxyl group at a different position.

    7-(Trimethylsilyl)hept-5-yn-2-ol: Similar structure but with the alkyne moiety at a different position.

    7-(Trimethylsilyl)hept-6-yn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 7-(Trimethylsilyl)hept-6-yn-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

7-trimethylsilylhept-6-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUNKAMJCLYLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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